molecular formula C4H10O B3334090 2-(113C)Methyl(1,3-13C2)propan-2-ol CAS No. 32480-06-1

2-(113C)Methyl(1,3-13C2)propan-2-ol

Cat. No.: B3334090
CAS No.: 32480-06-1
M. Wt: 77.1 g/mol
InChI Key: DKGAVHZHDRPRBM-VMIGTVKRSA-N
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Description

2-(¹¹³C)Methyl(1,3-¹³C₂)propan-2-ol (CAS: DTXSID50647767), also known as tert-Butanol-¹³C₄, is a carbon-13 isotopologue of tert-butanol. It is characterized by isotopic enrichment at four positions: the methyl group attached to the central carbon and carbons 1 and 3 of the propan-2-ol backbone. Key physicochemical properties include:

Property Value
Molecular Weight 78.08658428 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
XlogP (Hydrophobicity) 0.5
Isotopic Atoms 4 (¹³C)
Topological Polar Surface Area 20.2 Ų

This compound is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy as a tracer due to its isotopic labeling, enabling precise tracking in metabolic or synthetic studies .

Properties

IUPAC Name

2-(113C)methyl(1,3-13C2)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1+1,2+1,3+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGAVHZHDRPRBM-VMIGTVKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C([13CH3])([13CH3])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647768
Record name 2-(~13~C)Methyl(1,3-~13~C_2_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.100 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32480-06-1
Record name 2-(~13~C)Methyl(1,3-~13~C_2_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32480-06-1
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(113C)Methyl(1,3-13C2)propan-2-ol typically involves the incorporation of carbon-13 into the molecular structure. One common method is the reaction of labeled methyl iodide (13CH3I) with acetone (13C-labeled) in the presence of a strong base such as potassium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the labeled alcohol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 precursors and optimized reaction conditions to ensure high yield and isotopic purity. The product is then purified through distillation and other separation techniques to achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

2-(113C)Methyl(1,3-13C2)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Hydrocarbons

    Substitution: Alkyl halides

Scientific Research Applications

2-(113C)Methyl(1,3-13C2)propan-2-ol is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(113C)Methyl(1,3-13C2)propan-2-ol is primarily related to its role as a tracer in various analytical techniques. The carbon-13 isotopes provide distinct signals in NMR spectroscopy, allowing researchers to track the movement and transformation of the labeled carbon atoms within a molecule. This helps in elucidating reaction pathways, studying enzyme mechanisms, and understanding metabolic processes .

Comparison with Similar Compounds

Structural Analogs in Pharmaceutical Chemistry

Compounds such as (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () share the propan-2-ol backbone but feature complex substituents (indolyl, methoxyphenoxy groups). These derivatives exhibit biological activity, including α₁/β₁-adrenoceptor binding affinity and antiarrhythmic effects, unlike the isotopically labeled target compound, which lacks therapeutic functionality .

Key Differences :

  • Functional Groups: The pharmaceutical analogs contain methoxy, indole, and phenoxy groups, enhancing receptor interaction.
  • Applications : Target compound serves analytical purposes, while analogs are bioactive molecules .

Antifungal Propan-2-ol Derivatives

Compounds like 2-(2,4-difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]-2-pyridyl]propan-2-ol (B.1.31, ) are fluorinated triazole derivatives used as fungicides. Their structural complexity (fluorophenyl, pyridyl, triazolyl groups) contrasts with the simplicity of the isotopologue.

Key Differences :

  • Substituents : Antifungal agents feature aromatic and heterocyclic moieties for target binding.
  • Isotopic Content : The target compound’s ¹³C labeling is absent in bioactive derivatives .

Natural Propan-2-ol Derivatives

The compound 2-(4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl)propan-2-ol (), identified in oil palm, has a bicyclic terpenoid-like structure. Unlike the synthetic ¹³C-labeled compound, this derivative occurs naturally and contributes to plant volatile profiles .

Key Differences :

  • Origin : Natural vs. synthetic.
  • Complexity : The natural derivative has a fused cyclohexane-naphthalene system, increasing molecular complexity .

Comparison with Non-Isotopic tert-Butanol

The non-labeled tert-butanol (C₄H₁₀O) shares identical connectivity but lacks isotopic enrichment. Key contrasts include:

Property tert-Butanol 2-(¹¹³C)Methyl(1,3-¹³C₂)propan-2-ol
Molecular Weight 74.12 g/mol 78.08658428 g/mol
Isotopic Mass N/A 78.08658428 g/mol
Primary Use Solvent, intermediate NMR tracer, metabolic studies

The ¹³C labeling increases molecular weight by ~5.3% and enables specialized applications in research .

Comparison with Propan-2-ol-Based Impurities

Pharmaceutical impurities like (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol () are structurally related but possess amino and phenoxy groups. These impurities are monitored in drug manufacturing, whereas the target compound is a high-purity reference standard .

Key Differences :

  • Purity Requirements : Impurities are minimized (<0.1%), while the isotopologue is synthesized at >98% purity .
  • Function : Impurities indicate synthesis byproducts; the isotopologue is a controlled reagent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(113C)Methyl(1,3-13C2)propan-2-ol
Reactant of Route 2
2-(113C)Methyl(1,3-13C2)propan-2-ol

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